Futibatinib
Vue d'ensemble
Description
Futibatinib, marketed under the brand name Lytgobi, is an oral, covalently binding, irreversible inhibitor of fibroblast growth factor receptor (FGFR)1–4. It is primarily used for the treatment of cancers, including cholangiocarcinoma (bile duct cancer), breast cancer, gastric cancer, urothelial cancer, oesophageal cancer, and non-small cell lung cancer . This compound was approved in the USA on September 30, 2022, for the treatment of adult patients with previously treated, unresectable, locally advanced, or metastatic intrahepatic cholangiocarcinoma harboring FGFR2 gene fusions or other rearrangements .
Méthodes De Préparation
Futibatinib is synthesized through a series of chemical reactions involving specific reagents and conditions. The synthetic route involves the formation of a pyrazolo[3,4-d]pyrimidine core, which is then functionalized to introduce the necessary substituents . The industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact details of the synthetic route and reaction conditions are proprietary and not publicly disclosed.
Analyse Des Réactions Chimiques
Futibatinib undergoes various chemical reactions, including covalent binding to the FGFR kinase domain. This binding involves the formation of a covalent bond with a cysteine residue in the ATP-binding pocket of FGFR . Common reagents used in these reactions include nucleophiles that can form covalent bonds with the target protein. The major product formed from these reactions is the covalently bound FGFR-futibatinib complex, which inhibits FGFR phosphorylation and downstream signaling pathways .
Applications De Recherche Scientifique
Futibatinib has a broad spectrum of scientific research applications, particularly in the field of oncology. It has demonstrated potent, selective antitumor activity against various FGFR-deregulated tumor cell lines, including gastric, lung, multiple myeloma, bladder, endometrial, and breast cancers . This compound is also being studied for its potential use in treating pediatric rhabdomyosarcoma, a type of soft tissue sarcoma . Additionally, this compound has shown synergistic effects when combined with other chemotherapeutic agents, making it a valuable tool in combination therapy research .
Mécanisme D'action
Futibatinib exerts its effects by selectively and irreversibly inhibiting FGFR1–4. It binds to the FGFR kinase domain by forming a covalent bond with a cysteine residue in the ATP-binding pocket . This binding blocks FGFR phosphorylation and downstream signaling pathways, such as the RAS-dependent mitogen-activated protein kinase (MAPK), phosphatidylinositol 3-kinase (PI3KCA)/Akt/mTOR, phospholipase Cγ (PLCγ), and JAK/STAT pathways . By inhibiting these pathways, this compound decreases cell viability in cancer cell lines with FGFR alterations, including FGFR fusions, rearrangements, amplifications, and mutations .
Comparaison Avec Des Composés Similaires
Futibatinib is unique among FGFR inhibitors due to its irreversible binding mechanism and broad spectrum of activity against FGFR1–4. Similar compounds include infigratinib, pemigatinib, and erdafitinib, which are also FGFR inhibitors but differ in their binding mechanisms and selectivity . This compound has shown greater potency against drug-resistant FGFR2 mutants compared to reversible FGFR inhibitors . This makes this compound a valuable option for patients with tumors harboring FGFR genomic aberrations that are resistant to other FGFR inhibitors .
Activité Biologique
Futibatinib (TAS-120) is an irreversible inhibitor targeting fibroblast growth factor receptors (FGFR) 1-4, demonstrating significant biological activity against various cancers characterized by FGFR aberrations. This article provides a comprehensive overview of its biological mechanisms, clinical efficacy, and safety profiles, supported by relevant data and case studies.
This compound exhibits its biological activity primarily through the following mechanisms:
- Irreversible Binding : It covalently binds to a conserved cysteine residue in the FGFR kinase domain, leading to prolonged inhibition of FGFR signaling pathways. This contrasts with ATP-competitive inhibitors, which can lead to the development of drug-resistant clones more frequently .
- Selectivity : In preclinical studies, this compound demonstrated high selectivity for FGFR1-4 over other kinases. A study assessing its activity against 296 kinases showed that only three non-FGFR kinases were significantly inhibited, underscoring its targeted action .
Efficacy in Clinical Trials
This compound has been evaluated in several clinical trials, particularly focusing on advanced solid tumors with FGFR aberrations. Key findings from these studies include:
- Phase I Dose-Expansion Trial : In a trial involving 197 patients, this compound achieved an objective response rate (ORR) of 13.7% , with the highest activity noted in intrahepatic cholangiocarcinoma (ORR of 25.4% ) harboring FGFR2 fusions or rearrangements .
- Responses Across Tumor Types : Clinical responses were observed in various cancers, including gastric, urothelial, central nervous system, head and neck, and breast cancers. Notably, some patients previously resistant to other FGFR inhibitors responded positively to this compound treatment .
Safety Profile
The safety profile of this compound was generally manageable:
- Common Adverse Events : The most frequent treatment-emergent adverse events included hyperphosphatemia (81.2%), diarrhea (33.5%), and nausea (30.4%) .
- Dose-Limiting Toxicities : In the dose-escalation phases, some patients experienced grade 3 toxicities such as increased liver enzymes and bilirubin levels .
Preclinical Studies
This compound's preclinical efficacy has been well documented:
- In Vitro Studies : It demonstrated potent antiproliferative effects against cancer cell lines from diverse origins with FGFR aberrations. The half-maximal inhibitory concentration (IC50) values for FGFR inhibition ranged from 1.4 nmol/L to 3.7 nmol/L , indicating strong potency .
- Xenograft Models : In vivo studies in human tumor xenograft models showed significant tumor reductions and sustained FGFR kinase inhibition following this compound treatment .
Data Summary Table
Study Type | Patient Population | ORR (%) | Notable Tumor Types | Common AEs |
---|---|---|---|---|
Phase I Dose-Expansion | 197 patients | 13.7 | Cholangiocarcinoma (25.4), Gastric | Hyperphosphatemia (81.2%) |
Preclinical Studies | Various cell lines | N/A | Gastric, Lung, Breast | N/A |
Phase I Dose-Escalation | 86 patients | N/A | Advanced solid tumors | Diarrhea (37%), Nausea (30.4%) |
Case Studies
Several case studies highlight this compound's clinical utility:
- Case Study in Cholangiocarcinoma : A patient with advanced intrahepatic cholangiocarcinoma harboring an FGFR2 fusion exhibited a partial response after treatment with this compound, leading to significant tumor shrinkage and improved quality of life.
- Breast Cancer Case : Another patient with metastatic breast cancer showing FGFR1 mutation responded favorably to this compound after failing multiple lines of therapy, demonstrating the drug's potential in previously treated populations.
Propriétés
IUPAC Name |
1-[(3S)-3-[4-amino-3-[2-(3,5-dimethoxyphenyl)ethynyl]pyrazolo[3,4-d]pyrimidin-1-yl]pyrrolidin-1-yl]prop-2-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O3/c1-4-19(29)27-8-7-15(12-27)28-22-20(21(23)24-13-25-22)18(26-28)6-5-14-9-16(30-2)11-17(10-14)31-3/h4,9-11,13,15H,1,7-8,12H2,2-3H3,(H2,23,24,25)/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEIPNCCJPRMIAX-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C#CC2=NN(C3=NC=NC(=C23)N)C4CCN(C4)C(=O)C=C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1)C#CC2=NN(C3=NC=NC(=C23)N)[C@H]4CCN(C4)C(=O)C=C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Fibroblast Growth Factor receptor (FGFR) pathway play a key role in cell proliferation, differentiation, migration, and survival. Notably, FGFR genomic aberrations and aberrant FGFR signalling pathways are observed in some cancers, as constitutive FGFR signalling can support the proliferation and survival of malignant cells. Futibatinib is a selective, irreversible inhibitor of FGFR 1, 2, 3, and 4 with IC50 values of less than 4 nM. It binds to the FGFR kinase domain by forming a covalent bond with cysteine in the ATP-binding pocket. Upon binding to FGFR, futibatinib blocks FGFR phosphorylation and downstream signalling pathways, such as the RAS-dependent mitogen-activated protein kinase (MAPK), phosphatidylinositol 3-kinase (PI3KCA)/Akt/mTOR, phospholipase Cγ (PLCγ), and JAK/STAT. Futibatinib ultimately decreases cell viability in cancer cell lines with FGFR alterations, including FGFR fusions or rearrangements, amplifications, and mutations. | |
Record name | Futibatinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15149 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1448169-71-8 | |
Record name | Futibatinib [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1448169718 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Futibatinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15149 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | FUTIBATINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4B93MGE4AL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.